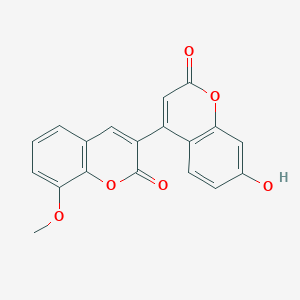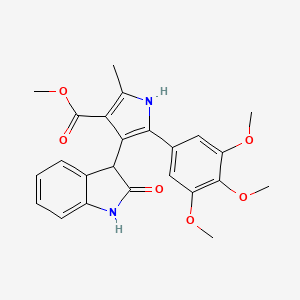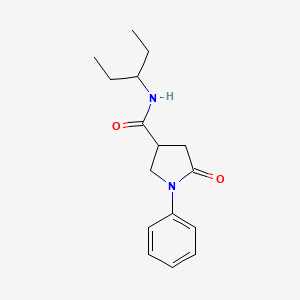
3-(7-hydroxy-2-oxo-2H-chromen-4-yl)-8-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-hydroxy-2-oxo-2H-chromen-4-yl)-8-methoxy-2H-chromen-2-one is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science. This particular compound features a unique structure with two chromenone moieties, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 3-(7-hydroxy-2-oxo-2H-chromen-4-yl)-8-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the esterification of protected ferulic acid with esculetin in the presence of triethylamine in dichloromethane, followed by deprotection using hydrochloric acid . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions for these reactions include dichloromethane as a solvent, triethylamine as a base, and specific catalysts depending on the desired reaction. .
Scientific Research Applications
3-(7-hydroxy-2-oxo-2H-chromen-4-yl)-8-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of fluorescent sensors and other materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It may inhibit specific enzymes, modulate signaling pathways, or interact with cellular receptors. The exact mechanism can vary depending on the biological context and the specific application being studied .
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as:
6,7-dihydroxycoumarin (esculetin): Known for its anticancer and antioxidant properties.
3-(4-hydroxy-3-methoxyphenyl)acrylic acid (ferulic acid): Widely used for its antioxidant and neuroprotective effects. Compared to these compounds, 3-(7-hydroxy-2-oxo-2H-chromen-4-yl)-8-methoxy-2H-chromen-2-one offers a unique combination of structural features and biological activities, making it a valuable compound for further research
Properties
Molecular Formula |
C19H12O6 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
3-(7-hydroxy-2-oxochromen-4-yl)-8-methoxychromen-2-one |
InChI |
InChI=1S/C19H12O6/c1-23-15-4-2-3-10-7-14(19(22)25-18(10)15)13-9-17(21)24-16-8-11(20)5-6-12(13)16/h2-9,20H,1H3 |
InChI Key |
IPUAAATULMALCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B11163803.png)
![4-(acetylamino)-N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11163815.png)
![9-[(2,4-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11163822.png)
![Methyl 5-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B11163828.png)
![N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine](/img/structure/B11163830.png)

![4-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl acetate](/img/structure/B11163852.png)


![{4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-1,3-benzothiazol-6-yl)methanone](/img/structure/B11163859.png)

![3-(4-biphenylyl)-6-ethyl-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11163877.png)

![N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B11163888.png)
